molecular formula C11H21N3 B2452255 [3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 774555-22-5

[3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B2452255
CAS No.: 774555-22-5
M. Wt: 195.31
InChI Key: MVFOAPZCLSLCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine: is a chemical compound that belongs to the class of diamines It features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Alkylation: The pyrrole ring is then alkylated using an appropriate alkyl halide to introduce the N-methyl group.

    Formation of the Diamine: The final step involves the reaction of the N-methylpyrrole with N,N-dimethyl-1,3-propanediamine under suitable conditions to form the target compound.

Industrial Production Methods

In industrial settings, the production of N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine can be achieved through a continuous flow process. This involves the use of fixed-bed reactors and catalysts such as Raney-Nickel for hydrogenation reactions. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the dimethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted diamines.

Scientific Research Applications

N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine is unique due to the presence of both the pyrrole ring and the diamine moiety. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

N',N'-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-13(2)8-5-7-12-10-11-6-4-9-14(11)3/h4,6,9,12H,5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFOAPZCLSLCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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